3-Acetoxy-5,6-dibromoandrostan-17-one
Description
3-Acetoxy-5,6-dibromoandrostan-17-one is a brominated androstane derivative featuring a 17-ketone group, a 3β-acetoxy substituent, and bromine atoms at positions C-5 and C-6.
Properties
Molecular Formula |
C₂₁H₃₀Br₂O₃ |
|---|---|
Molecular Weight |
490.27 |
Synonyms |
(3)-3-(Acetyloxy)-5,6-dibromoandrostan-17-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
3β-Acetoxy-6-oxo-5α-androst-16-en-17-yl trifluoromethanesulfonate (Compound 11)
- Structure : 3β-AcO, 6-oxo, Δ16 double bond, 17-triflate.
- Key Features : Designed as a precursor for palladium-catalyzed cross-coupling reactions. The triflate group at C-17 enhances leaving-group capacity, while the Δ16 double bond introduces steric constraints.
- Synthesis : Achieved via Dess–Martin periodinane oxidation of a precursor, yielding 89% .
- Contrast : Lacks bromination but shares the 3β-acetoxy motif, emphasizing the role of electronegative substituents in reactivity.
3β-Acetoxy-7α-bromo-androst-5-en-17-one
- Structure : 3β-AcO, 7α-Br, Δ5 double bond.
- Key Features : Bromination at C-7α alters steric and electronic properties compared to C-5/C-6 bromination. The Δ5 double bond may reduce ring strain.
- Relevance : Highlights the impact of bromine positioning on solubility and metabolic stability .
5,6-Epoxy-3-hydroxyandrostan-17-one
- Structure : 3β-OH, 5,6-epoxy, 17-ketone.
- Key Features : The epoxy group introduces rigidity and polarity, contrasting with the electrophilic dibromo motif.
- Biological Implications : Epoxides are prone to nucleophilic attack, suggesting divergent reactivity compared to brominated analogs .
16α-Fluoro-3β-hydroxy-5α-androstan-17-one
- Structure : 3β-OH, 16α-F, 17-ketone.
- Key Features : Fluorine’s electronegativity enhances metabolic stability and receptor binding affinity.
- Contrast : Demonstrates how halogen type (F vs. Br) and position influence pharmacokinetics .
Comparative Data Table
Research Findings and Mechanistic Insights
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